3-(トリフルオロメチル)ピラゾール

概要

説明

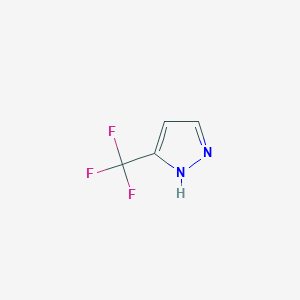

3-(Trifluoromethyl)pyrazole is a molecule of interest in the field of organic chemistry due to its trifluoromethyl group, which can significantly alter the physical and chemical properties of compounds. The presence of the trifluoromethyl group in pyrazoles has been shown to be beneficial in drug discovery and materials chemistry due to its ability to enhance the bioavailability and stability of pharmaceuticals, as well as to modify the electronic properties of materials .

Synthesis Analysis

The synthesis of various trifluoromethylated pyrazoles has been achieved through different synthetic routes. One approach involves the transformation of the carboxylic group in a pyrazole core into the trifluoromethyl group using sulfur tetrafluoride, allowing for gram-scale preparation of the target compounds . Another method includes the divergent reaction of β-CF3-1,3-enyne with hydrazines, leading to the formation of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles . Additionally, the synthesis of trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters has been described, which are useful intermediates for Suzuki-Miyaura cross-coupling reactions to yield heteroaryl-3-(trifluoromethyl)pyrazoles .

Molecular Structure Analysis

The molecular structure of 3,5-bis(trifluoromethyl)pyrazole has been determined using X-ray crystallography, revealing that the compound forms tetramers through N–H···N hydrogen bonds in the solid state. The presence of proton disorder is necessary to explain the geometric features of the monomers . The structure of various trifluoromethylated pyrazoles has been further characterized by crystallographic analysis, which is crucial for understanding their reactivity and interactions .

Chemical Reactions Analysis

Trifluoromethylated pyrazoles participate in a variety of chemical reactions. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions to form multi-ring systems . The reactivity of these compounds is also demonstrated in the synthesis of pyrazole triflones via a [3 + 2] cycloaddition reaction with nitroalkenes . Furthermore, a copper-mediated domino cyclization/trifluoromethylation/deprotection process has been developed to synthesize 4-(trifluoromethyl)pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated pyrazoles are influenced by the trifluoromethyl groups. These compounds exhibit interesting fluorescence properties, which can be fine-tuned by modifying the pyrazole core . The introduction of trifluoromethyl groups also affects the electrophilicity of metal sites in metal complexes, as observed in fluorinated tris(pyrazolyl)borate ligands . The IR and NMR spectroscopic data provide insights into the dynamic disorder in the crystal and the electronic environment of the trifluoromethyl groups .

科学的研究の応用

二置換ピリミジンの合成

“3-(トリフルオロメチル)ピラゾール”は、二置換ピリミジンの合成に関与します . ピリミジンは、多くの生物活性化合物や医薬品の重要な構成要素です。

銅触媒によるピラゾールのN-アリール化

この化合物は、銅触媒によるピラゾールのN-アリール化に使用できます . このプロセスは、さまざまな生物活性化合物の合成において重要です。

ヒドリドトリスナトリウムの合成

“3-(トリフルオロメチル)ピラゾール”は、水素化ホウ素ナトリウムと加熱することで、ヒドリドトリス(1H-3-トリフルオロメチルピラゾール-1-イル)ホウ酸ナトリウムの合成に使用できます . この化合物は、さまざまな化学反応で潜在的な用途があります。

抗真菌活性

[3 + 2]マイケル/アルキル化アプローチを用いた置換3-(トリフルオロメチル)-4,5-ジヒドロ-1H-フロ[2,3-c]ピラゾールコンジュゲートの合成経路が開発されました。 合成された化合物の抗真菌活性をさらに調べました .

抗結核活性

“3-(トリフルオロメチル)ピラゾール”を含むピラゾール誘導体は、抗結核活性を示しています . これにより、新しい抗結核薬の開発のための潜在的な候補となります。

抗菌活性

これらの化合物は、顕著な抗菌活性を示しています . これらは、新しい抗菌剤の開発に使用できる可能性があります。

抗炎症活性

“3-(トリフルオロメチル)ピラゾール”とその誘導体は、抗炎症活性を示しています . これは、炎症性疾患の治療における潜在的な用途を示唆しています。

抗がん活性

<a data-citationid="0f873486-606c-cbfa-7d56-04cc9cfe30cd-38-group" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com/US/en/product/aldrich

作用機序

Target of Action

3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It has been found to exhibit a wide range of biological activities, including antileishmanial and antimalarial activities . .

Mode of Action

The mode of action of 3-(Trifluoromethyl)pyrazole involves its interaction with its targets, leading to changes in the biological system. It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles

Biochemical Pathways

It is known that pyrazole derivatives, including 3-(trifluoromethyl)pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Result of Action

It is known that pyrazole derivatives can exhibit a wide range of biological activities, suggesting that 3-(trifluoromethyl)pyrazole may have similar effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXNITNKYBLBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942198 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20154-03-4 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

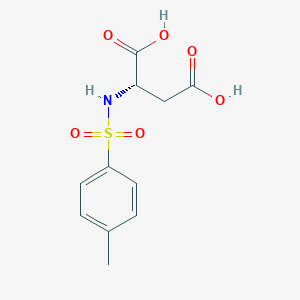

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)

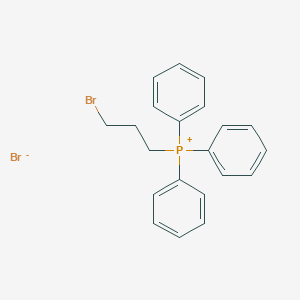

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)